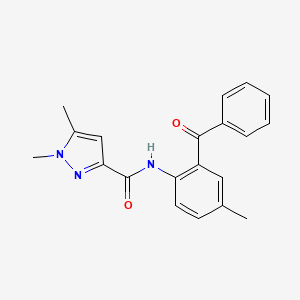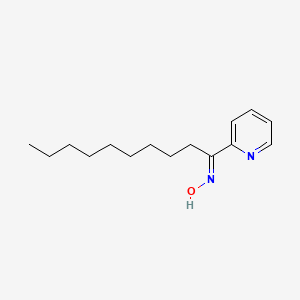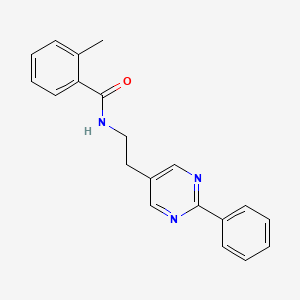![molecular formula C10H15N7O B2751499 N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine CAS No. 899979-04-5](/img/structure/B2751499.png)
N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine” is a complex organic compound that contains several functional groups. It has a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is attached to a morpholine ring via an amine linkage, and an ethyl group is attached to the triazole ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized via cycloaddition reactions . For instance, 1,4-disubstituted-1,2,3-triazoles can be synthesized using a Cu(I)-catalyzed click reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, an ethyl group, and a morpholine ring. The morpholine ring could potentially form a nontraditional CH…O hydrogen bond .Scientific Research Applications
Synthesis of Azolo[1,5-a]pyrimidin-7-amines
A method involving the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile has been used to synthesize a series of azolo[1,5-a]pyrimidin-7-amines. This reaction, which results in mixtures of regioisomers, highlights the versatility of morpholine-based compounds in facilitating the synthesis of complex heterocyclic structures with potential pharmaceutical applications (Gazizov et al., 2019).
Antihypertensive Agents
Research on the synthesis of certain new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines as potential antihypertensive agents has shown promising results. These compounds, bearing at position 2 morpholine, piperidine, or piperazine moieties, have been prepared with some demonstrating significant antihypertensive activity. This underscores the potential of morpholine derivatives in the development of new cardiovascular therapies (Bayomi et al., 1999).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives, including those synthesized from reactions involving morpholine, have been screened for antimicrobial activities. Some derivatives showed good or moderate activities against various test microorganisms, suggesting the importance of morpholine-based compounds in creating new antimicrobial agents (Bektaş et al., 2007).
Solid Phase Synthesis and Antimicrobial Activity
A novel approach involving the solid-phase synthesis of triazolo[1,5-a]pyrimidine derivatives from 4-(4-aminophenyl)morpholin-3-one has been explored. The resulting compounds demonstrated promising antimicrobial activities against various bacterial and fungal strains, highlighting the therapeutic potential of morpholine derivatives in combating infections (Prajapati et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine interacts with CDK2, inhibiting its activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression, a critical biochemical pathway in cell division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is significant cytotoxic activity against certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O/c1-2-17-10-8(13-15-17)9(11-7-12-10)14-16-3-5-18-6-4-16/h7H,2-6H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZSWZXPXRZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid](/img/structure/B2751418.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2751419.png)

![2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2751424.png)

![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)
![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)

![1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2751433.png)


![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2751438.png)

